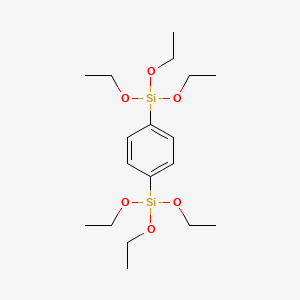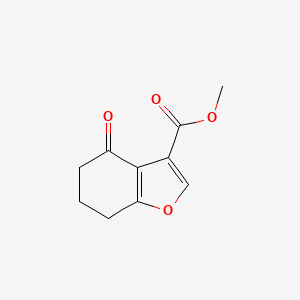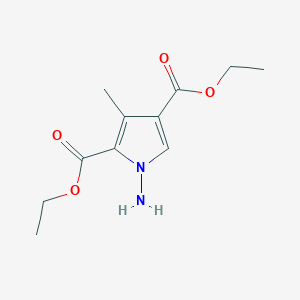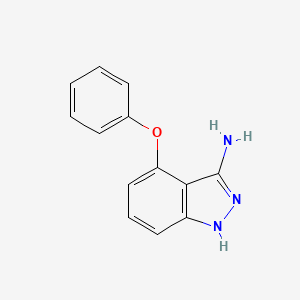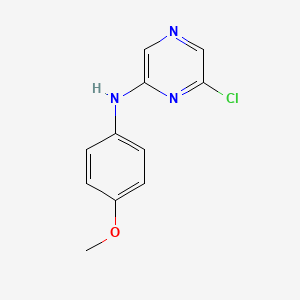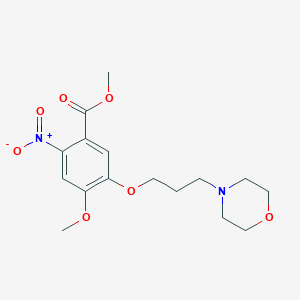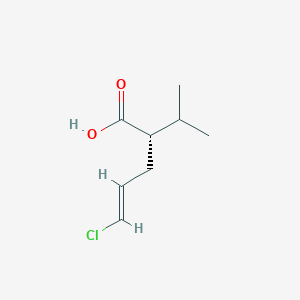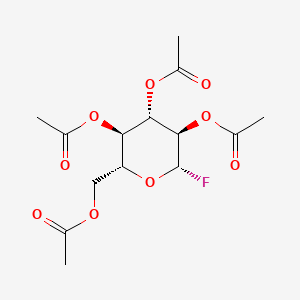
beta-D-Glucopyranosyl fluoride tetraacetate
Descripción general
Descripción
Beta-D-Glucopyranosyl fluoride tetraacetate: is a complex chemical compound with the molecular formula C14H19FO9 and a molecular weight of 350.29 g/mol . It is a derivative of glucose, where the hydroxyl groups are acetylated, and one of the hydroxyl groups is replaced by a fluorine atom. This compound is known for its unique properties and applications in various fields of scientific research.
Mecanismo De Acción
Target of Action
Beta-D-Glucopyranosyl fluoride tetraacetate, also known as 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl fluoride, is a synthetic derivative of glucose . The primary target of this compound is the enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPDH) . GAPDH plays a crucial role in the glycolysis pathway, catalyzing the conversion of D-glyceraldehyde 3-phosphate to D-glycerate 1,3-bisphosphate .
Mode of Action
It is known that the compound can inhibit the activity of gapdh . This inhibition likely occurs through the compound’s interaction with the active site of the enzyme, disrupting its normal function .
Biochemical Pathways
By inhibiting GAPDH, this compound affects the glycolysis pathway . This pathway is responsible for the breakdown of glucose, providing energy and metabolic intermediates for cells. Disruption of this pathway can have significant downstream effects, potentially impacting energy production and other metabolic processes.
Result of Action
The inhibition of GAPDH by this compound can lead to a decrease in the rate of glycolysis . This could potentially result in reduced energy production and altered metabolic activity within cells.
Análisis Bioquímico
Biochemical Properties
Beta-D-Glucopyranosyl fluoride tetraacetate: plays a significant role in biochemical reactions, especially in the study of glycoside hydrolases. Glycoside hydrolases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. This compound is often used as a substrate to investigate the catalytic mechanisms of these enzymes. For instance, it interacts with glycoside hydrolases such as alpha-glucosidase and beta-glucosidase, forming enzyme-substrate complexes that can be studied to understand the transition states and reaction intermediates . The interactions between This compound and these enzymes are primarily driven by hydrogen bonding and the stabilization of pyranosylium ion-like transition states .
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with glycoside hydrolases. The fluoride group in the compound acts as a leaving group during the hydrolysis reaction, facilitating the cleavage of the glycosidic bond. This process involves the formation of a covalent intermediate between the enzyme and the substrate, which is stabilized by hydrogen bonding and electrostatic interactions within the enzyme’s active site . The acetyl groups on the glucopyranose ring also play a role in enhancing the compound’s binding affinity and specificity for the enzyme.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Beta-D-Glucopyranosyl fluoride tetraacetate can be synthesized through several methods. One common method involves the acetylation of beta-D-glucopyranosyl fluoride. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional purification steps such as recrystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: Beta-D-Glucopyranosyl fluoride tetraacetate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be employed to remove the acetyl groups.
Major Products:
Substitution Reactions: Depending on the nucleophile used, various substituted glucopyranosyl derivatives can be formed.
Hydrolysis: The major product is beta-D-glucopyranosyl fluoride with free hydroxyl groups.
Aplicaciones Científicas De Investigación
Beta-D-Glucopyranosyl fluoride tetraacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in glycosylation reactions.
Biology: The compound is used to study the stereochemistry of sugar molecules and glycoprotein synthesis.
Comparación Con Compuestos Similares
- Beta-D-Glucopyranosyl chloride tetraacetate
- Beta-D-Glucopyranosyl bromide tetraacetate
- Beta-D-Glucopyranosyl iodide tetraacetate
Comparison: Beta-D-Glucopyranosyl fluoride tetraacetate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties compared to its chloride, bromide, and iodide counterparts. The fluorine atom provides greater stability and reactivity in certain reactions, making it a valuable compound in synthetic chemistry .
Propiedades
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXATNWYELAACC-RKQHYHRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472545 | |
| Record name | beta-D-Glucopyranosyl fluoride tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2823-46-3 | |
| Record name | beta-D-Glucopyranosyl fluoride tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


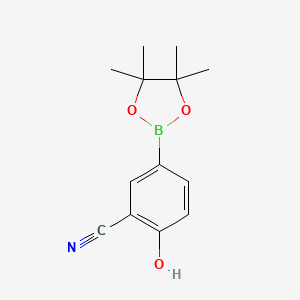
![1-(9,10-Dihydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-8(7H)-yl)-2,2,2-trifluoroethanone](/img/structure/B1313304.png)
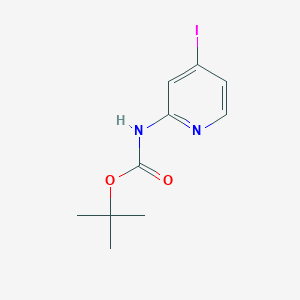
![Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III)](/img/structure/B1313308.png)
acetic acid](/img/structure/B1313310.png)
